3,4,5-Trimethoxycinnamic acid

Description

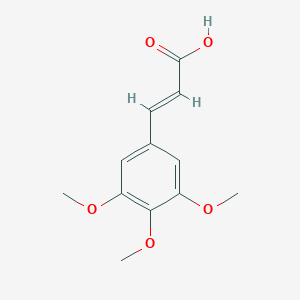

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFVRYKNXDADBI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298647 | |

| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20329-98-0, 90-50-6 | |

| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20329-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020329980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 90-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9096D920O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126 - 128 °C | |

| Record name | 3,4,5-Trimethoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Isolation of 3,4,5-Trimethoxycinnamic Acid

Introduction

This compound (TMCA) is a derivative of cinnamic acid that has garnered significant interest in the scientific community for its diverse pharmacological activities. As an active metabolite of compounds found in traditional medicinal plants, TMCA has been investigated for its anticonvulsant, sedative, anti-inflammatory, and neuroprotective properties.[1] Its therapeutic potential makes it a molecule of interest for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of TMCA, detailed methodologies for its isolation, and an exploration of the key signaling pathways it modulates.

Natural Sources of this compound and its Derivatives

This compound is found in nature, primarily as esters and amides, in various medicinal plants. The free acid form is less commonly reported. The genus Polygala is a particularly rich source of TMCA esters, while Piper species are known to contain TMCA amides.[1]

Table 1: Natural Sources of this compound and Related Compounds

| Plant Species | Family | Compound(s) Identified | Plant Part | Reference(s) |

| Polygala tenuifolia Willd. | Polygalaceae | This compound (TMCA), TMCA methyl ester, 3,6′-disinapoyl sucrose (B13894) (a TMCA precursor), and other TMCA esters | Root | [1][2][3] |

| Piper tuberculatum Jacq. | Piperaceae | 3-(3,4,5-trimethoxyphenyl) propanoic acid | Fruits | [4] |

| Piper longum | Piperaceae | Piplartine (piperlongumine), a TMCA amide | Not specified | [1] |

| Piper swartzianum | Piperaceae | This compound | Not specified | |

| Rauvolfia serpentina | Apocynaceae | Rescinnamine (an ester of TMCA) | Not specified | [1] |

Isolation and Purification Protocols

The isolation of this compound and its derivatives from natural sources typically involves solvent extraction followed by chromatographic separation. The specific protocol can be adapted based on the plant matrix and the target compound.

General Experimental Workflow for Isolation

Below is a generalized workflow for the isolation and purification of TMCA and its derivatives from plant material.

Caption: General workflow for the isolation of TMCA.

Detailed Experimental Protocol: Isolation from Polygala tenuifolia

This protocol is a composite based on methods for isolating phenylpropanoids and other constituents from Polygala tenuifolia.

1. Extraction:

-

Air-dried and powdered roots of Polygala tenuifolia (1 kg) are extracted with 80% methanol (3 x 5 L) at room temperature for 24 hours for each extraction.

-

The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

-

Bioassay-guided fractionation can be employed here to identify the fractions with the desired biological activity (e.g., sedative or anticonvulsant effects).[5]

3. Chromatographic Purification:

-

The chloroform and ethyl acetate fractions, which are likely to contain TMCA and its less polar derivatives, are subjected to column chromatography on silica (B1680970) gel.[5]

-

The column is eluted with a gradient of chloroform-methanol or hexane-ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the compounds of interest are combined and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

4. Characterization:

-

The structure of the purified compound is elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Detailed Experimental Protocol: Isolation from Piper species

This protocol is adapted from methods used for isolating compounds from Piper tuberculatum.[4]

1. Extraction:

-

The dried and powdered fruits of Piper tuberculatum are extracted with 95% ethanol (3 x 1 L).

-

The extract is concentrated, delipidated with n-hexane, and then partitioned with ethyl acetate.

2. Column Chromatography:

-

The ethyl acetate fraction is subjected to silica gel column chromatography.

-

Elution is performed with mixtures of n-hexane/ethyl acetate with increasing polarity.

-

Fractions are collected and analyzed by TLC.

3. Purification:

-

Fractions containing the target compound are combined and may be further purified by recrystallization or preparative HPLC to yield the pure compound.

Signaling Pathways Modulated by this compound

TMCA and its derivatives exert their biological effects by modulating several key signaling pathways.

GABAergic Signaling Pathway

TMCA has been shown to have sedative and anticonvulsant effects by acting as a positive allosteric modulator of the GABA-A receptor.[1][6][7] It enhances GABAergic neurotransmission, leading to a calming effect on the central nervous system.[8] Specifically, TMCA has been found to increase the expression of GAD65 (an enzyme that synthesizes GABA) and the γ-subunit of the GABA-A receptor, leading to increased chloride ion influx.[2][9]

Caption: TMCA's modulation of the GABAergic pathway.

PKA Signaling in Hippocampal Long-Term Potentiation (LTP)

The methyl ester of TMCA has been found to enhance hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory. It achieves this by activating the Protein Kinase A (PKA) signaling pathway, which leads to the phosphorylation of the GluA1 subunit of AMPA receptors.[10]

Caption: PKA signaling pathway in TMCA-enhanced LTP.

Anti-inflammatory Signaling Pathway

Derivatives of TMCA have demonstrated anti-inflammatory properties by inhibiting the expression of cell adhesion molecules on endothelial cells induced by tumor necrosis factor-alpha (TNF-α).[1] This action can reduce the adhesion of neutrophils to the endothelium, a key step in the inflammatory response.

Caption: Anti-inflammatory action of TMCA derivatives.

Conclusion

This compound and its natural derivatives represent a promising class of bioactive compounds with significant therapeutic potential, particularly in the fields of neuroscience and anti-inflammatory research. While the richest sources of these compounds are found in the roots of Polygala tenuifolia and various Piper species, further quantitative analysis is needed to determine the precise concentrations of the free acid and its derivatives in these plants. The isolation and purification of these compounds can be achieved through standard phytochemical techniques. A deeper understanding of their mechanisms of action, particularly their modulation of the GABAergic, PKA, and inflammatory signaling pathways, will be crucial for the development of novel therapeutics based on these natural scaffolds. This guide provides a foundational resource for researchers to further explore the potential of this compound in drug discovery and development.

References

- 1. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-stress effects of this compound, an active constituent of roots of Polygala tenuifolia (Onji) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. This compound | GABA | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound (TMCA), one of the constituents of Polygalae Radix enhances pentobarbital-induced sleeping behaviors via GABAAergic systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-Trimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxycinnamic acid (TMCA) is a naturally occurring phenylpropanoid found in various plant species, including Polygala tenuifolia and Piper longum. It serves as a crucial intermediate in the biosynthesis of various phytochemicals and has garnered significant interest in the scientific community for its diverse pharmacological activities. Notably, TMCA has been identified as a positive allosteric modulator of the GABA-A receptor, suggesting its potential as a lead compound in the development of novel therapeutics for neurological disorders. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data, detailed experimental methodologies, and a visualization of its interaction with the GABA-A receptor signaling pathway.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems and its suitability for pharmaceutical development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

The following tables summarize the key physicochemical parameters of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₅ | [1][2] |

| Molecular Weight | 238.24 g/mol | [1][2] |

| Appearance | White to creamy crystalline powder | [3] |

| Melting Point | 125-128 °C | [1][2] |

| Boiling Point | 367 °C (Predicted) | |

| pKa | 3.92 - 4.48 |

Table 1: General Physicochemical Properties of this compound

Solubility Profile

The solubility of this compound has been determined in various solvents, which is critical for its formulation and delivery.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference |

| Water | 0.304 | 25 | |

| Methanol | Data not available in g/100mL | - | |

| Ethanol | Data not available in g/100mL | - | |

| Acetone | Soluble | - | [3] |

| DMSO | 4.5 | 25 | [4] |

| Chloroform | Soluble | - | [3] |

| Dichloromethane | Soluble | - | [3] |

| Ethyl Acetate | Soluble | - | [3] |

Table 2: Solubility of this compound in Various Solvents. Note: "Soluble" indicates qualitative data where quantitative values were not found.

A comprehensive study on the mole fraction solubility of this compound in eleven industrial solvents at various temperatures has been published, providing extensive data for researchers in industrial applications[4].

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Technique | Key Peaks/Shifts | Solvent/Medium | Reference |

| ¹H-NMR | δ (ppm): 3.76, 3.84 (s, 9H, OCH₃), 6.37-6.40 (d, 1H, =CH-), 6.80 (s, 2H, Ar-H), 7.21-7.24 (d, 1H, =CH-) | H₂O | [5] |

| ¹³C-NMR | δ (ppm): 56.1, 60.1, 106.3, 116.4, 129.5, 139.8, 146.7, 153.1, 165.1 | DMSO-d₆ | |

| FTIR | Key absorptions (cm⁻¹): ~3000 (O-H stretch, carboxylic acid), ~1680 (C=O stretch, carboxylic acid), ~1630 (C=C stretch, alkene), ~1580 & ~1500 (C=C stretch, aromatic) | KBr pellet | [6] |

| UV-Vis | Data not available for this compound. A structurally similar compound, 3,4,5-Trimethoxybenzoic acid, shows a λmax around 260 nm. | [7] |

Table 3: Spectroscopic Data for this compound

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[8][9][10][11][12]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end, creating a packed column of 2-3 mm in height.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, set the starting temperature to about 15-20 °C below the approximate melting point.

-

Set the heating ramp rate to a slow and steady 1-2 °C/min.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure accuracy and reproducibility.

-

Solubility Determination (Saturation Shake-Flask Method)

This is a reliable method for determining the equilibrium solubility of a solid in a solvent.[6][13][14][15][16]

Apparatus:

-

Vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the withdrawn sample through a syringe filter to remove any remaining undissolved solid.

-

-

Concentration Analysis:

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the original solubility in the chosen solvent, accounting for the dilution factor.

-

pKa Determination (Potentiometric Titration)

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[17][18][19][20][21]

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Solution Preparation:

-

Titration:

-

Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Begin stirring the solution.

-

Add small, precise increments of the standardized strong base (e.g., 0.1 M NaOH) from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the acidic group.

-

Mandatory Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a typical workflow for determining the key physicochemical properties of a compound like this compound.

Signaling Pathway of this compound as a GABAA Receptor Positive Allosteric Modulator

This compound has been shown to act as a positive allosteric modulator of the GABA-A receptor.[1][22][23] The following diagram depicts the proposed mechanism of action.

Conclusion

This technical guide provides a detailed summary of the essential physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The compiled quantitative data, along with detailed experimental protocols, offer a solid foundation for further investigation and application of this promising compound. The visualization of its interaction with the GABA-A receptor underscores its potential as a modulator of neuronal activity. A thorough understanding of these fundamental properties is paramount for unlocking the full therapeutic potential of this compound and its derivatives.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound 97 90-50-6 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C12H14O5 | CID 735755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. jk-sci.com [jk-sci.com]

- 11. westlab.com [westlab.com]

- 12. thinksrs.com [thinksrs.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. enamine.net [enamine.net]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. applications.emro.who.int [applications.emro.who.int]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. medchemexpress.com [medchemexpress.com]

3,4,5-Trimethoxycinnamic acid biological activity and pharmacological profile

An In-depth Technical Guide to the Biological Activity and Pharmacological Profile of 3,4,5-Trimethoxycinnamic Acid

Introduction

This compound (TMCA) is a derivative of cinnamic acid characterized by three methoxy (B1213986) groups substituted on the phenyl ring.[1][2] It is recognized as an active metabolite from the root of Polygala tenuifolia Wild, a plant utilized in traditional Chinese medicine for conditions like insomnia and epilepsy.[1][3] The TMCA scaffold is a privileged structure in drug discovery, with its ester and amide derivatives demonstrating a wide array of pharmacological functions.[1][4] Extensive research has focused on modifying the carboxyl group of TMCA to produce analogues with enhanced therapeutic properties, including antitumor, antiviral, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities.[1][4] This guide provides a comprehensive overview of the biological activities and pharmacological profile of TMCA and its key derivatives, presenting quantitative data, experimental methodologies, and mechanistic insights for researchers and drug development professionals.

Pharmacological Profile

TMCA and its synthetic and natural derivatives exhibit a broad spectrum of biological activities. The core structure serves as a versatile precursor for developing drug candidates targeting various diseases.[1] The primary pharmacological activities reported include:

-

Anticancer Activity: Derivatives have shown cytotoxicity against numerous cancer cell lines through mechanisms like cell cycle arrest and inhibition of key signaling pathways.[1]

-

Central Nervous System (CNS) Activity: TMCA has demonstrated anticonvulsant and sedative properties, primarily by acting as a GABA-A/benzodiazepine receptor agonist.[1][2] Its derivatives are also being explored for antinarcotic effects via interaction with serotonergic receptors.[5][6]

-

Antiviral Activity: Ester derivatives of TMCA have exhibited potent activity against the Hepatitis B virus (HBV).[1]

-

Anti-inflammatory Activity: The cinnamic acid backbone is associated with anti-inflammatory properties, and its derivatives have been shown to modulate key inflammatory pathways.[4][7]

-

Cholinesterase Inhibitory Activity: TMCA derivatives have been evaluated for their potential in managing Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3]

-

Antioxidant Activity: As part of the hydroxycinnamic acid class, TMCA-related compounds are recognized for their potent antioxidant and radical scavenging capabilities.[7]

Quantitative Data on Biological Activities

The biological efficacy of this compound and its derivatives has been quantified across various assays. The following tables summarize the key findings.

Table 1: Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Ester S1 | MDA-MB-231 (Breast) | 46.7 | [1] |

| Ester S5 | PC-3 (Prostate) | 17.22 | [1] |

| SGC-7901 (Gastric) | 11.82 | [1] | |

| A549 (Lung) | 0.50 | [1] | |

| MDA-MB-435s (Melanoma) | 5.33 | [1] | |

| Amide S14 | Four cancer cell lines | Potent inhibitory activity | [1] |

| Amide S19 | U-937 (Leukemia) | 9.7 | [1] |

| HeLa (Cervical) | 38.9 | [1] |

Table 2: Central Nervous System (CNS) Activity

| Compound/Derivative | Target Receptor | IC50 Value (µM) | Biological Effect | Reference |

| (E)-3,4,5-Trimethoxycinnamic acid | 5-HT1A Receptor | 7.6 | Anticonvulsant, Sedative | [2] |

| 5-HT2C Receptor | 2.5 | [2] | ||

| 5-HT2A Receptor | >10 | [2] | ||

| 5-HT6 Receptor | >10 | [2] | ||

| 5-HT7 Receptor | >10 | [2] | ||

| Various Derivatives | 5-HT1A Receptor | High Affinity | Potential Antinarcotic | [5][6] |

Table 3: Antiviral (Anti-HBV) Activity

| Compound/Derivative | Target | IC50 Value (µM) | CC50 Value (µM) | SI Value | Reference |

| Ester S31 | HBsAg | 5.52 | 1821.75 | 330 | [1] |

| HBeAg | 5.52 | [1] | |||

| HBV DNA Replication | 53.1 | [1] | |||

| Ester S32 | HBsAg | 753 | 211 | - | [1] |

| HBeAg | 518 | [1] | |||

| HBV DNA Replication | 53.1 | [1] |

Table 4: Cholinesterase Inhibitory Activity

| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Acetylcholinesterase (AChE) | 46.18 | [3] |

| Butyrylcholinesterase (BChE) | 32.46 | [3] |

Signaling Pathways and Mechanisms of Action

TMCA and its derivatives exert their pharmacological effects by modulating various cellular signaling pathways.

Central Nervous System Activity

Several TMCA derivatives function as agonists for the 5-HT1A serotonin (B10506) receptor.[5][6] This interaction is linked to an increase in the phosphorylation of extracellular signal-regulated kinase (pERK), a key event in mediating their potential antinarcotic effects.[5][6] The activity can be blocked by 5-HT1A-specific antagonists like WAY 100635.[5][6]

Caption: 5-HT1A receptor agonism pathway for TMCA derivatives.

Anti-inflammatory and Anticancer Mechanisms

The anti-inflammatory effects of structurally related hydroxycinnamic acids involve the inhibition of key signaling molecules.[8][9] 3,4,5-Trihydroxycinnamic acid, an analogue of TMCA, has been shown to suppress the activation of AKT, ERK, and the nuclear factor-κB (NF-κB) pathway in response to inflammatory stimuli.[8] Piplartine, a natural TMCA amide, also targets the NF-κB and MAPK pathways.[1] These pathways are crucial in both inflammation and cancer progression.

Caption: Inhibition of pro-inflammatory signaling pathways by TMCA.

Anticancer Cell Cycle Arrest

Certain TMCA amide derivatives have been found to induce cell cycle arrest at the G2/M phase in cancer cells.[1] This action prevents cell division and proliferation, contributing to the compound's overall antitumor effect. This mechanism is often associated with the activation of MAPK pathways like ERK1/2.[1]

Caption: G2/M phase cell cycle arrest induced by TMCA derivatives.

Experimental Protocols

Detailed methodologies are critical for the validation and replication of reported biological activities.

Cell Viability Assay for Anticancer Activity (IC50 Determination)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, A549, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: A stock solution of the TMCA derivative is prepared in DMSO. Serial dilutions are made in the culture medium to achieve final concentrations ranging from sub-micromolar to high micromolar levels. The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) is included.

-

MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The resulting formazan (B1609692) crystals are dissolved in 150 µL of DMSO.

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-HBV Activity Assay

This protocol is used to evaluate the efficacy of compounds against the Hepatitis B virus.

-

Cell Line: The human hepatoblastoma cell line HepG2 2.2.15, which stably expresses and replicates HBV, is used.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the TMCA derivative for several days (e.g., 6-8 days), with the medium being replaced every 2-3 days.

-

Analysis of Viral Markers:

-

HBsAg and HBeAg: The levels of secreted Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

HBV DNA Replication: Intracellular HBV DNA is extracted from the cells. The level of HBV DNA replication is quantified using quantitative real-time PCR (qPCR).

-

-

Cytotoxicity and Data Analysis: A parallel cytotoxicity assay (e.g., MTT) is performed on the same cells to determine the 50% cytotoxic concentration (CC50). The IC50 values for the inhibition of HBsAg, HBeAg, and HBV DNA are calculated. The Selectivity Index (SI) is determined as the ratio of CC50 to IC50.

Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify specific proteins, such as phosphorylated kinases in a signaling pathway.

-

Cell Lysis: After treatment with the TMCA derivative for a specified time (e.g., 30 minutes for pERK), cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-pERK, anti-ERK, anti-β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Conclusion

This compound and its derivatives represent a highly promising class of bioactive molecules with a diverse pharmacological profile. Their demonstrated efficacy in preclinical models for cancer, CNS disorders, and viral infections highlights their therapeutic potential. The ability to readily modify the TMCA core structure allows for the optimization of activity and drug-like properties. Future research should focus on in-depth mechanistic studies for the most potent derivatives, pharmacokinetic and toxicological profiling, and in vivo efficacy studies to translate these promising findings into clinical applications. The continued exploration of this chemical scaffold is a valuable endeavor in the field of drug discovery.

References

- 1. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 20329-98-0 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of a series of this compound derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of a Series of 3,4,5‐Trimethoxycinnamic Acid Derivatives as Potential Antinarcotic Agents | Semantic Scholar [semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. 3,4,5‑Trihydroxycinnamic acid exerts anti‑inflammatory effects on TNF‑α/IFN‑γ‑stimulated HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

3,4,5-Trimethoxycinnamic Acid: A Versatile Scaffold for Next-Generation Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxycinnamic acid (TMCA) is a naturally occurring phenolic compound and a derivative of cinnamic acid, found in various medicinal plants. It serves as a privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. The presence of the trimethoxyphenyl moiety and a reactive carboxylic acid group allows for extensive structural modifications, primarily through the formation of ester and amide derivatives. These modifications have led to the discovery of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) effects. This technical guide provides a comprehensive overview of TMCA as a precursor in drug discovery, detailing its synthesis, the biological activities of its derivatives, and the experimental protocols for their evaluation, along with insights into the underlying signaling pathways.

Synthesis of this compound and Its Derivatives

The chemical structure of TMCA provides a key starting point for the synthesis of various derivatives. The most common modifications are centered around the carboxylic acid group, leading to the formation of esters and amides.

Synthesis of this compound

A widely used method for the synthesis of TMCA is the Knoevenagel condensation reaction, starting from 3,4,5-trimethoxybenzaldehyde (B134019).[1]

Experimental Protocol: Knoevenagel Condensation for TMCA Synthesis [1]

-

Reaction Setup: In a 100 mL single-neck flask, combine 3,4,5-trimethoxybenzaldehyde (3.92 g, 20 mmol) and succinic acid (6.24 g, 60 mmol).

-

Solvent and Catalyst Addition: Add 15 mL of N,N-dimethylformamide (DMF) and pyridine (B92270) (1.6 mL, 20 mmol).

-

Reaction Conditions: Heat the mixture to 90°C and allow it to react for 8 hours.

-

Work-up: After the reaction, cool the mixture to room temperature and pour it into 40 mL of ice water.

-

Precipitation: Adjust the pH to 1-2 with concentrated hydrochloric acid to precipitate the product as a light yellow solid.

-

Isolation and Purification: Cool the mixture with a small amount of ice, filter the solid, wash the filter cake with ice water, and dry to obtain this compound.

Synthesis of this compound Amide Derivatives

Amide derivatives of TMCA are commonly synthesized via a coupling reaction between TMCA and various amines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt).[2]

Experimental Protocol: EDCI/HOBt Coupling for TMCA Amide Synthesis [2]

-

Reaction Setup: In a suitable flask, dissolve this compound (1.0 g, 4.2 mmol) in dry dichloromethane (B109758) (30 mL).

-

Coupling Agent Addition: Add EDCI (0.97 g, 5.0 mmol), HOBt (0.68 g, 5.0 mmol), and triethylamine (B128534) (TEA) (0.70 mL, 5.0 mmol).

-

Activation: Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine to the reaction mixture.

-

Reaction Conditions: Stir the resulting mixture at room temperature for 24 hours.

-

Work-up: Wash the reaction mixture with brine (20 mL) and water (20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide derivative.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Biological Activities and Therapeutic Potential

TMCA derivatives have demonstrated a wide range of biological activities, making them promising candidates for the development of novel therapeutics.

Anticancer Activity

Derivatives of TMCA have shown significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[3]

-

Compound Treatment: Treat the cells with various concentrations of the TMCA derivative and incubate for 24, 48, or 72 hours.[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[3]

Experimental Protocol: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

-

Cell Treatment: Treat cells with the TMCA derivative for 24 or 48 hours.[3]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.[3]

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.[3]

-

Incubation: Incubate for 30 minutes in the dark at room temperature.[3]

-

Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3]

Table 1: Anticancer Activity of this compound Derivatives

| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ester | Tyrosol ester | MDA-MB-231 (Breast) | 46.7 | [4] |

| Amide | Phenylcinnamides (S19) | U-937 (Leukemia) | 9.7 | [4] |

| Amide | Phenylcinnamides (S19) | HeLa (Cervical) | 38.9 | [4] |

| Amide | Phenylcinnamides (S20) | U-937 (Leukemia) | 1.8 | [4] |

| Amide | Phenylcinnamides (S20) | HeLa (Cervical) | 2.1 | [4] |

Anti-inflammatory Activity

TMCA derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates until they reach 80% confluency.[5]

-

Treatment: Pre-treat the cells with various concentrations of the TMCA derivative for 1 hour.[5]

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inducible nitric oxide synthase (iNOS) expression and NO production.[5]

-

NO Measurement: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.[6]

Antimicrobial Activity

The antimicrobial potential of TMCA derivatives has been evaluated against a range of bacteria and fungi.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation of Stock Solution: Prepare a stock solution of the TMCA derivative in a suitable solvent (e.g., DMSO) at a high concentration.[7]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth.[7]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[7]

-

Inoculation: Add the standardized inoculum to each well.[7]

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.[7]

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[7]

Cholinesterase Inhibitory Activity

Certain TMCA esters have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's disease.[8]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition [9]

-

Reaction Mixture: In a 96-well plate, add the assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0), the TMCA derivative at various concentrations, and the cholinesterase enzyme (AChE or BChE).

-

Pre-incubation: Incubate the mixture for a defined period.

-

Substrate Addition: Add the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) iodide for BChE) and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Table 2: Cholinesterase Inhibitory Activity of this compound Esters [8]

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | 46.18 | 32.46 |

| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate | - | - |

Signaling Pathways

The diverse biological activities of TMCA derivatives are attributed to their ability to modulate various intracellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Some TMCA derivatives have been shown to exert their anticancer effects by modulating the MAPK pathway, including the ERK1/2 signaling cascade.[4]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation. TMCA derivatives can exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[4]

Experimental Workflows

A systematic approach is crucial for the efficient discovery and development of novel drug candidates from the TMCA scaffold.

Conclusion

This compound represents a highly valuable and versatile starting material for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of large libraries of ester and amide derivatives, which have demonstrated a remarkable range of biological activities. The continued exploration of the chemical space around the TMCA scaffold, coupled with detailed mechanistic studies and robust preclinical evaluation, holds significant promise for the development of next-generation drugs to address unmet medical needs in oncology, inflammation, infectious diseases, and neurodegenerative disorders. This guide provides a foundational framework for researchers to embark on or advance their drug discovery programs centered on this promising natural product-derived precursor.

References

- 1. guidechem.com [guidechem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Data of 3,4,5-Trimethoxycinnamic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-Trimethoxycinnamic acid, a compound of interest for researchers, scientists, and drug development professionals. The information is presented in a structured format for easy reference and includes detailed experimental protocols.

Introduction

This compound is a derivative of cinnamic acid characterized by the presence of three methoxy (B1213986) groups on the phenyl ring.[1] This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities.[2][3] Accurate characterization of this molecule is crucial for its application in research and development, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for its structural elucidation and purity assessment.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The following table summarizes the proton NMR data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.709 | d | 15.9 | H-β (vinylic) |

| 6.787 | s | H-2, H-6 (aromatic) | |

| 6.371 | d | 15.9 | H-α (vinylic) |

| 3.897 | s | -OCH₃ (C4) | |

| 3.83 (approx.) | s | -OCH₃ (C3, C5) | |

| 12.07 | br s | -COOH |

Data sourced from ChemicalBook and adapted based on typical cinnamic acid derivative spectra.[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The table below lists the carbon-13 NMR data for this compound.

| Chemical Shift (δ) ppm | Assignment |

| 167.40 | C=O (Carboxylic Acid) |

| 153.11 | C-3, C-5 (Aromatic) |

| 147.1 (approx.) | C-β (Vinylic) |

| 141.81 | C-4 (Aromatic) |

| 129.4 (approx.) | C-1 (Aromatic) |

| 116.1 (approx.) | C-α (Vinylic) |

| 106.98 | C-2, C-6 (Aromatic) |

| 60.55 | -OCH₃ (C4) |

| 56.35 | -OCH₃ (C3, C5) |

Data sourced from ChemicalBook and Spectrabase.[5][6]

IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The following table summarizes the characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 3005 | Medium | C-H stretch (Aromatic/Vinylic) |

| 2944, 2837 | Medium | C-H stretch (Aliphatic, -OCH₃) |

| 1710 | Strong | C=O stretch (Conjugated Carboxylic Acid) |

| 1629 | Strong | C=C stretch (Alkene) |

| 1581, 1505 | Medium-Strong | C=C stretch (Aromatic) |

| 1245, 1123 | Strong | C-O stretch (Ether) |

Data compiled from various sources, including MDPI.[2]

MS (Mass Spectrometry) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 238 | 99.99 | [M]⁺ (Molecular Ion) |

| 223 | 50.40 | [M - CH₃]⁺ |

| 206 | 5.71 | [M - OCH₃ - H]⁺ |

| 195 | - | [M - COOH]⁺ |

| 179 | - | [M - COOH - CH₃]⁺ |

| 163 | 7.30 | [M - COOH - OCH₃]⁺ |

Data sourced from PubChem and ChemicalBook.[1][7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition : Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) (approx. 100-200 mg) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid in a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).[8] Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

-

Data Acquisition : Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing : The resulting interferogram is Fourier-transformed by the instrument's software to produce the infrared spectrum.

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).[9][10] For EI, the sample is typically introduced via a direct insertion probe or after separation by gas chromatography. For ESI, the sample is introduced via liquid chromatography or direct infusion.[2]

-

Ionization : The sample molecules are ionized in the ion source. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.[9] In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C12H14O5 | CID 735755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound(90-50-6) 1H NMR [m.chemicalbook.com]

- 5. This compound(90-50-6) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(90-50-6) MS [m.chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3,4,5-Trimethoxycinnamic Acid Receptor Binding: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the receptor binding of 3,4,5-Trimethoxycinnamic acid (TMCA), a naturally occurring phenylpropanoid with notable psychoactive properties. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular modeling. It details the primary molecular targets of TMCA, summarizes quantitative binding data, provides in-depth experimental protocols for receptor binding assays, and outlines a complete in silico workflow for predicting and analyzing its binding characteristics. The guide incorporates detailed signaling pathway diagrams and experimental workflows to facilitate a deeper understanding of the molecular pharmacology of TMCA.

Introduction to this compound (TMCA)

This compound is a bioactive compound found in various plant species, notably in the roots of Polygala tenuifolia. Traditional medicine has utilized plants containing TMCA for their sedative and anticonvulsant effects. Modern pharmacological studies have revealed that TMCA exerts its effects primarily through interaction with key neurotransmitter receptors in the central nervous system. Its therapeutic potential in conditions such as anxiety, epilepsy, and insomnia has made it a subject of significant research interest. Understanding the molecular interactions between TMCA and its receptors is crucial for the development of novel therapeutics with improved efficacy and safety profiles.

Molecular Targets and Binding Affinity of TMCA

Experimental evidence has identified the primary molecular targets of TMCA as the γ-aminobutyric acid type A (GABA-A) receptor and specific subtypes of the serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor.

GABA-A Receptor

TMCA acts as a positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine (B76468) (BZ) site. This interaction potentiates the effect of the endogenous ligand GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission.[1] This mechanism is consistent with the observed sedative and anticonvulsant properties of TMCA.

Serotonin Receptors

TMCA has also been shown to bind to serotonin receptors, specifically the 5-HT1A and 5-HT2C subtypes. The binding affinities for these receptors have been quantified and are summarized in the table below.

| Receptor | Ligand | Assay Type | IC50 (µM) | Reference |

| 5-HT1A | TMCA | Radioligand Binding | 7.6 | MedChemExpress |

| 5-HT2C | TMCA | Radioligand Binding | 2.5 | MedChemExpress |

Table 1: Quantitative Binding Data for TMCA at Serotonin Receptors

Experimental Protocols for Receptor Binding Assays

The following sections provide detailed protocols for in vitro radioligand binding assays to determine the affinity of TMCA for its primary receptor targets.

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the Ki of TMCA for the benzodiazepine site on the GABA-A receptor.

Materials and Reagents:

-

Receptor Source: Membranes from rat cerebral cortex or from cells expressing recombinant human GABA-A receptors.

-

Radioligand: [³H]Flunitrazepam (specific activity ~70-90 Ci/mmol).

-

Non-specific Binding Control: Diazepam (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: Glass fiber filters (e.g., Whatman GF/B), filtration apparatus, scintillation counter, 96-well plates.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold 0.32 M sucrose.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh assay buffer and centrifuging again.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of TMCA concentrations.

-

Total Binding: Add 50 µL of assay buffer.

-

Non-specific Binding: Add 50 µL of 10 µM Diazepam.

-

Competitor: Add 50 µL of varying concentrations of TMCA.

-

To all wells, add 50 µL of [³H]Flunitrazepam (final concentration ~1 nM).

-

Initiate the reaction by adding 400 µL of the membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at 4°C for 60 minutes.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the TMCA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5-HT1A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay for the 5-HT1A receptor.

Materials and Reagents:

-

Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from rat hippocampus.[2]

-

Radioligand: [³H]8-OH-DPAT (agonist, specific activity ~100-140 Ci/mmol).[2]

-

Non-specific Binding Control: Serotonin (10 µM).[2]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[2]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]

-

Equipment: As per the GABA-A receptor assay.

Procedure:

-

Membrane Preparation: Follow the same procedure as for the GABA-A receptor.

-

Assay Setup:

-

Set up the assay in a 96-well plate in triplicate.

-

Total Binding: Add assay buffer.

-

Non-specific Binding: Add 10 µM Serotonin.

-

Competitor: Add serial dilutions of TMCA.

-

Add a fixed concentration of [³H]8-OH-DPAT (typically at or below its Kd).

-

Add the membrane preparation to initiate the reaction.

-

-

Incubation:

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.[2]

-

-

Filtration and Washing: As per the GABA-A receptor assay.

-

Quantification: As per the GABA-A receptor assay.

-

Data Analysis: As per the GABA-A receptor assay.

5-HT2C Receptor Binding Assay

This protocol details a competitive radioligand binding assay for the 5-HT2C receptor.

Materials and Reagents:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT2C receptor.[3][4]

-

Radioligand: [³H]Mesulergine (antagonist, specific activity ~70-90 Ci/mmol).[3][4]

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[4]

-

Wash Buffer: Ice-cold wash buffer.

-

Equipment: As per the GABA-A receptor assay.

Procedure:

-

Membrane Preparation: Follow the same procedure as for the GABA-A receptor.

-

Assay Setup:

-

Perform the assay in a 96-well plate in triplicate.

-

Total Binding: Add assay buffer.

-

Non-specific Binding: Add 10 µM Mianserin.

-

Competitor: Add a range of TMCA concentrations.

-

Add a fixed concentration of [³H]Mesulergine (close to its Kd).

-

Add the prepared cell membranes.

-

-

Incubation:

-

Filtration and Washing: As per the GABA-A receptor assay.

-

Quantification: As per the GABA-A receptor assay.

-

Data Analysis: As per the GABA-A receptor assay.

In Silico Modeling Workflow

This section provides a step-by-step guide to performing in silico modeling of TMCA binding to its target receptors.

Caption: In silico modeling workflow for TMCA receptor binding.

Step 1: Target and Ligand Preparation

-

Protein Structure Selection:

-

Protein Preparation:

-

Using molecular modeling software (e.g., UCSF Chimera, PyMOL, Maestro), remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.

-

Assign partial charges using a force field such as AMBER or CHARMM.

-

Perform energy minimization to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate a 3D structure of TMCA using a molecule builder or from a database like PubChem.

-

Perform a conformational search to identify low-energy conformers.

-

Assign partial charges using a method like Gasteiger or AM1-BCC.

-

Step 2: Molecular Docking

-

Binding Site Definition:

-

Identify the binding site on the receptor. For GABA-A, this will be the benzodiazepine binding site at the α/γ subunit interface. For 5-HT receptors, it will be the orthosteric binding pocket.

-

Define a grid box that encompasses the entire binding site.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared TMCA molecule into the defined binding site of the receptor.

-

The program will generate a series of possible binding poses for TMCA.

-

-

Pose Analysis:

-

Analyze the generated poses based on their docking scores.

-

Cluster similar poses and select the top-scoring and most representative poses for further analysis.

-

Visually inspect the interactions between TMCA and the receptor in the selected poses.

-

Step 3: Molecular Dynamics (MD) Simulation

-

System Setup:

-

Take the most promising protein-ligand complex from the docking results.

-

Place the complex in a periodic box of explicit solvent (e.g., TIP3P water).

-

Add counter-ions to neutralize the system.

-

-

Equilibration:

-

Perform energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Run a short simulation under constant pressure (NPT ensemble) to allow the system density to equilibrate.

-

-

Production MD:

-

Run a longer MD simulation (typically on the nanosecond to microsecond timescale) to observe the dynamic behavior of the TMCA-receptor complex.

-

Step 4: Analysis of MD Trajectory

-

Stability Analysis:

-

Calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess the stability of the simulation.

-

Calculate the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

-

Interaction Analysis:

-

Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic interactions, and other key intermolecular forces between TMCA and the receptor.

-

-

Binding Free Energy Calculation:

-

Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of TMCA to the receptor.

-

Signaling Pathways and Pharmacophore Modeling

GABA-A Receptor Signaling

Caption: TMCA-mediated potentiation of GABA-A receptor signaling.

5-HT1A Receptor Signaling

Caption: Agonist-induced signaling cascade of the 5-HT1A receptor.

Pharmacophore Modeling

Based on the known agonists and the binding site architecture, a pharmacophore model for TMCA and its derivatives can be developed. This model would typically include:

-

Aromatic/Hydrophobic feature: Corresponding to the trimethoxyphenyl ring of TMCA.

-

Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxylic acid.

-

Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid.

-

Hydrophobic features: The methoxy (B1213986) groups.

This pharmacophore model can be used for virtual screening of compound libraries to identify novel molecules with potential activity at these receptors.

Conclusion

This technical guide has provided a comprehensive framework for the in silico modeling of this compound binding to its primary neurological targets. By integrating quantitative experimental data with detailed computational protocols, researchers can gain significant insights into the molecular basis of TMCA's pharmacological activity. The described workflows for molecular docking and dynamics simulations, coupled with an understanding of the relevant signaling pathways, will facilitate the rational design of novel TMCA derivatives with enhanced therapeutic properties. The continued application of these in silico techniques will undoubtedly accelerate the translation of this promising natural product into clinically effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. PDB | 7e2y - MemProtMD [memprotmd.bioch.ox.ac.uk]

- 10. wwPDB: pdb_00007e2y [wwpdb.org]

- 11. 7E2Y: Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex [ncbi.nlm.nih.gov]

- 12. Docking of highly selective 5-HT2A/C receptor peptide ligands with antipsychotic activity - Orlova - Pharmacy Formulas [journals.eco-vector.com]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

3,4,5-Trimethoxycinnamic Acid: A Technical Guide to Potential Therapeutic Targets

Executive Summary: 3,4,5-Trimethoxycinnamic acid (TMCA), a naturally occurring phenylpropanoid derived from plants such as Polygala tenuifolia, and its synthetic derivatives have emerged as privileged scaffolds in drug discovery.[1][2] Exhibiting a broad spectrum of pharmacological activities, these compounds have been investigated for their therapeutic potential across several domains, including central nervous system disorders, oncology, and inflammatory conditions. This technical guide provides a comprehensive overview of the identified therapeutic targets of TMCA and its analogues, supported by quantitative bioactivity data, detailed experimental protocols, and visualizations of key signaling pathways. The primary mechanisms of action involve modulation of neurotransmitter receptors, induction of apoptosis and cell cycle arrest in cancer cells, and regulation of critical inflammatory signaling cascades.

Core Therapeutic Targets and Mechanisms of Action

Research into TMCA and its derivatives has elucidated several key areas of therapeutic intervention, each characterized by distinct molecular targets and mechanisms.

Central Nervous System (CNS) Modulation

TMCA is an orally active compound that has been traditionally used in Chinese medicine for conditions like insomnia and epilepsy.[1][3] Its CNS effects are primarily mediated through the modulation of major neurotransmitter systems.

-

GABAergic System: TMCA acts as a potent agonist of the GABA-A/Benzodiazepine (BZ) receptor complex.[1][3] This interaction enhances GABAergic inhibition, a key mechanism for its observed anticonvulsant and sedative properties.[1][3] For instance, treatment with TMCA (10 µg/mL) has been shown to increase the expression of GAD65 and the γ-subunit of GABA-A receptors and to significantly increase chloride (Cl-) influx in cerebellar granule cells.[3]

-

Serotonergic System: The compound exhibits binding affinity for serotonin (B10506) receptors, specifically the 5-HT2C and 5-HT1A subtypes, with IC50 values of 2.5 µM and 7.6 µM, respectively.[3] Derivatives of TMCA have been shown to act as 5-HT1A receptor agonists, a mechanism linked to potential antinarcotic effects.[4]

-

Neuroprotection and Anxiolysis: In the context of neurodegenerative diseases like Alzheimer's, TMCA derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] Furthermore, certain derivatives have demonstrated anxiolytic properties in stress-induced models by restoring levels of tyrosine hydroxylase (TH), a key enzyme in dopamine (B1211576) synthesis, in the amygdala.[6]

Anticancer and Cytotoxic Activity

Ester and amide derivatives of TMCA have shown significant potential as antitumor agents, acting through multiple mechanisms to inhibit cancer cell proliferation and induce cell death.

-

Cell Cycle Arrest: A primary mechanism of action is the induction of cell cycle arrest, particularly at the G2/M phase.[1][7] This prevents cancer cells from proceeding through mitosis, ultimately leading to apoptosis.

-

Induction of Apoptosis: TMCA derivatives trigger programmed cell death through various signaling pathways.[7] This is often associated with the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and p53 signaling.[7]

-